4,4'-Propane-2,2-diylbis(2,3,6-trichlorophenol)
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Overview
Description
4,4’-Propane-2,2-diylbis(2,3,6-trichlorophenol) is a chemical compound with the molecular formula C15H10Cl6O2 It is characterized by the presence of two trichlorophenol groups connected by a propane-2,2-diyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Propane-2,2-diylbis(2,3,6-trichlorophenol) typically involves the reaction of 2,3,6-trichlorophenol with a suitable propane-2,2-diyl precursor under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where 2,3,6-trichlorophenol is reacted with a propane-2,2-diyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4,4’-Propane-2,2-diylbis(2,3,6-trichlorophenol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium hydroxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of various substituted phenols depending on the reagents used.
Scientific Research Applications
4,4’-Propane-2,2-diylbis(2,3,6-trichlorophenol) has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,4’-Propane-2,2-diylbis(2,3,6-trichlorophenol) exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The pathways involved may include disruption of cellular processes and interference with microbial growth.
Comparison with Similar Compounds
Similar Compounds
4,4’-Propane-2,2-diylbis(tetrachlorophenol): Similar structure but with additional chlorine atoms.
4,4’-Propane-2,2-diylbis(2,6-dimethylphenol): Similar backbone but with methyl groups instead of chlorine atoms.
4,4’-Propane-2,2-diylbis(2-nitrophenol): Contains nitro groups instead of chlorine atoms.
Uniqueness
4,4’-Propane-2,2-diylbis(2,3,6-trichlorophenol) is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns.
Properties
CAS No. |
52733-51-4 |
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Molecular Formula |
C15H10Cl6O2 |
Molecular Weight |
434.9 g/mol |
IUPAC Name |
2,3,6-trichloro-4-[2-(2,3,5-trichloro-4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H10Cl6O2/c1-15(2,5-3-7(16)13(22)11(20)9(5)18)6-4-8(17)14(23)12(21)10(6)19/h3-4,22-23H,1-2H3 |
InChI Key |
MLBNSKVIHBUKSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1Cl)Cl)O)Cl)C2=CC(=C(C(=C2Cl)Cl)O)Cl |
Origin of Product |
United States |
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